Lipophilicity (ClogP) Differentiation: 1-Methylpyrrole-3-sulfonyl vs. Imidazole and Phenyl Analogs
The target compound exhibits a ClogP of 0.441, placing it in an intermediate lipophilicity range that balances aqueous solubility with membrane permeability. Its direct heterocyclic analog, 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9), is more polar due to the additional imidazole nitrogen, while 1-[(4-tert-butylphenyl)sulfonyl]piperazine (CAS 379244-68-5) is substantially more lipophilic (ClogP > 2.5 estimated based on the tert-butylphenyl group) . For fragment-based or lead-optimization programs where logP control is critical, CAS 949654-73-3 provides a balanced starting point that neither analog replicates .
| Evidence Dimension | Computed partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 0.441 (Enamine); ACD/LogP = 0.10 (ChemSpider); XLogP3-AA = -0.8 (PubChem/GuideChem) |
| Comparator Or Baseline | 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine (CAS 859634-86-9): more polar heterocycle, expected lower ClogP; 1-[(4-tert-butylphenyl)sulfonyl]piperazine (CAS 379244-68-5): tert-butylphenyl group, expected ClogP > 2.5 (class-level inference) |
| Quantified Difference | ClogP of target is 0.441 vs. predicted lower value for imidazole analog and >2 units higher for tert-butylphenyl analog |
| Conditions | Computed values from Enamine, ACD/Labs Percepta v14.00, and PubChem XLogP3; no experimental logP/logD data available |
Why This Matters
Lipophilicity directly impacts solubility, permeability, and metabolic stability—key criteria for selecting building blocks in early-stage drug discovery; CAS 949654-73-3 occupies a desirable intermediate logP window (0–1) for oral bioavailability.
